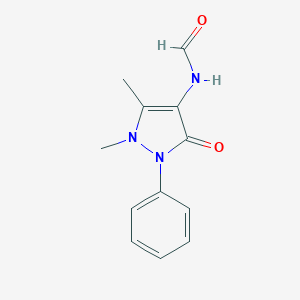

4-Formylaminoantipyrine

描述

Structure

3D Structure

属性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJBSKRPKADYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168241 | |

| Record name | 4-Formylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-58-8 | |

| Record name | 4-(Formylamino)antipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylaminoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1672-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMAMIDOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DKU1M0XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Aminopyrine Metabolism to 4 Formylaminoantipyrine

Enzymatic Demethylation and Oxidation of Aminopyrine and 4-Monomethylaminoantipyrine

The biotransformation of aminopyrine involves a two-step demethylation process. The initial N-demethylation of aminopyrine yields 4-monomethylaminoantipyrine (4-MAA). researchgate.netjst.go.jp Subsequently, 4-MAA undergoes further metabolism. One of the key pathways is its oxidation to this compound (4-FAA). researchgate.netjst.go.jp This oxidative reaction is catalyzed by hepatic microsomal enzymes. jst.go.jpmedchemexpress.cnmedchemexpress.com Studies have demonstrated that both aminopyrine and 4-MAA can serve as substrates for the enzymatic reactions that ultimately produce 4-FAA. jst.go.jpszabo-scandic.commedchemexpress.cn

Pharmacological and Biochemical Investigations of 4 Formylaminoantipyrine

Activity as a Metabolite

Consideration as an Inactive Metabolite of Metamizole (B1201355)

4-Formylaminoantipyrine (FAA) is recognized as one of the four major, albeit inactive, metabolites of the drug metamizole (also known as dipyrone). geneesmiddeleninformatiebank.nlmdpi.comresearchgate.net Following administration, metamizole, a prodrug, undergoes non-enzymatic hydrolysis to its primary active metabolite, 4-methylaminoantipyrine (MAA). mdpi.comdrugbank.com The liver then further metabolizes MAA through two main pathways. One of these is an oxidation reaction that results in the formation of this compound. mdpi.comresearchgate.net The other pathway involves the demethylation of MAA to another active metabolite, 4-aminoantipyrine (B1666024) (AA), which is subsequently acetylated to form 4-acetylaminoantipyrine (AAA), another inactive metabolite. geneesmiddeleninformatiebank.nlmdpi.com Together, these four metabolites—MAA, AA, FAA, and AAA—account for approximately 60% of an administered dose of metamizole. geneesmiddeleninformatiebank.nldrugbank.com

While MAA and AA are considered the active contributors to the analgesic effects of metamizole, FAA and AAA are generally regarded as pharmacologically inactive. mdpi.comresearchgate.net Studies have shown that after parenteral administration, the half-life of FAA is approximately 9.7 to 13.1 hours. geneesmiddeleninformatiebank.nl The metabolism of metamizole, and thus the formation of its metabolites including FAA, can be influenced by factors such as the activity of hepatic N-acetyl-transferase systems. geneesmiddeleninformatiebank.nl

Effects on Cellular and Physiological Processes

Inhibition of Neutrophil Migration

Research has demonstrated that this compound (FAA) exhibits inhibitory effects on the migration of human neutrophils, a key process in the inflammatory response. sigmaaldrich.comnih.govresearchgate.net

Inhibition towards Zymosan-Activated Serum

Studies have shown that FAA, along with another metamizole metabolite, 4-methylaminoantipyrine (MAA), significantly inhibits neutrophil migration towards zymosan-activated serum, which serves as a chemoattractant. sigmaaldrich.comnih.govresearchgate.net This inhibition was observed to be maximal when suboptimal concentrations of the chemoattractant were used and occurred at drug concentrations comparable to those found in plasma during clinical use. sigmaaldrich.comnih.govresearchgate.net The maximal inhibition by FAA was reported to be 79.2 +/- 12.5%. sigmaaldrich.comnih.gov In contrast, other metamizole metabolites like 4-aminoantipyrine (AA) and 4-acetylaminoantipyrine (AAA) did not show this inhibitory potential. sigmaaldrich.comnih.gov

Mild Inhibition of Neutrophil Random Migration

In addition to its effect on directed migration (chemotaxis), this compound has also been found to mildly inhibit the random migration of neutrophils. sigmaaldrich.comnih.govresearchgate.net The reported inhibition of random neutrophil migration by FAA was 11.2 +/- 3.4%. sigmaaldrich.comnih.gov This effect was also observed with 4-methylaminoantipyrine (MAA), though other metabolites did not share this property. sigmaaldrich.comnih.gov These findings suggest that the anti-inflammatory activity of metamizole may, in part, be due to the blockade of neutrophil movement by its metabolites, including FAA. sigmaaldrich.comnih.govresearchgate.net

Lack of Inhibition on Lipoxygenase Pathway in Human Neutrophils

Investigations into the biochemical effects of metamizole metabolites have revealed that this compound (FAA) does not have a significant impact on the lipoxygenase pathway in human neutrophils. nih.gov In a study comparing the effects of various metamizole metabolites on arachidonic acid metabolism, FAA, along with 4-acetylaminoantipyrine (AAAP), was found to be practically inactive in inhibiting prostaglandin (B15479496) synthesis. nih.gov This is in contrast to the active metabolites 4-methylaminoantipyrine (MAAP) and 4-aminoantipyrine (AAP), which did inhibit prostaglandin synthesis. nih.gov The lack of effect on the lipoxygenase pathway suggests that the anti-inflammatory actions of FAA are not mediated through this mechanism. nih.gov

Toxicological Studies and Environmental Fate of 4 Formylaminoantipyrine

Assessment of Toxicity

The toxicological properties of 4-Formylaminoantipyrine have been evaluated through various in vitro and computational methods to understand its potential effects on biological systems.

Cytotoxicity on HL60 Cells and Granulocytes

Studies investigating the direct impact of this compound on human cells have shown limited immediate cytotoxicity. In vitro experiments on human promyelocytic leukemia HL-60 cells, which serve as a model for granulocyte precursors, and on mature neutrophil granulocytes, found that FAA, by itself, was not toxic at concentrations up to 100 µM. This suggests that the parent compound does not inherently possess strong cytotoxic properties against these cell lines under the tested conditions.

Acute and Chronic Toxicity Estimation via QSAR

Quantitative Structure-Activity Relationship (QSAR) models, which are computational methods used to predict the toxicological properties of chemicals based on their structure, have been applied to FAA and its related compounds. nih.govwikipedia.orgeuropa.eu While specific experimental data on the acute and chronic toxicity of FAA is limited, GHS hazard classifications aggregated from notifications to the European Chemicals Agency (ECHA) indicate potential for acute toxicity. nih.gov These classifications include "Harmful if swallowed" and "Fatal if inhaled". nih.gov

QSAR studies have been particularly focused on the degradation products of FAA and similar phenazone-type pharmaceuticals. nih.gov These predictive models are crucial for assessing the potential risks posed by the transformation of these compounds in the environment. nih.gov

Influence of Oxidation Products on Toxicity

Research indicates that the environmental transformation products of this compound can be more toxic than the original molecule. QSAR and other modeling tools like the Ecological Structure-Activity Relationships (ECOSAR) program have been used to evaluate these risks. researchgate.netmdpi.com

A key finding from these studies is that the partial oxidation of the carbon-carbon double bond in the pyrazolone (B3327878) ring to form an epoxy derivative increases the toxicity towards aquatic organisms such as fish and daphnids. nih.govresearchgate.net Furthermore, 1-acetyl-1-methyl-2-phenylhydrazide (AMPH), a common degradation product of FAA and related compounds, has also been identified as being more toxic than its parent compounds, raising concerns due to its detection in environmental waters. nih.gov The formation of these more hazardous by-products highlights the importance of considering the entire lifecycle and degradation pathway of the compound when assessing its environmental risk. mdpi.com

Environmental Presence and Degradation

As a metabolite of a widely used drug, this compound is frequently detected in aquatic environments, and its persistence is a subject of ongoing research.

Detection in Wastewater Treatment Plant Effluents and Surface Water

This compound is consistently found in the effluents of wastewater treatment plants (WWTPs) and subsequently in surface waters, often at concentrations in the µg/L range. researchgate.net Its presence serves as an indicator of sewage contamination in natural waters. researchgate.net Monitoring studies across various locations have confirmed its widespread occurrence.

Table 1: Reported Concentrations of this compound in Wastewater and Surface Water

| Location/Water Type | Concentration Range (ng/L) | Reference |

|---|---|---|

| Hungarian Municipal Wastewater (WWTP Effluent) | Concentrations up to 5,720 ng/L were reported for a related metabolite, with FAA being the most persistent. | sciepub.com |

| Serbian Surface Water | 9 - 186 ng/L | |

| Czech WWTP Effluent (Hnevkovice) | 1,160 - 4,800 ng/L | |

| German WWTP Effluents | Detected at low-µg/L levels. | |

| German Surface Water (Berlin) | Detected at high-ng/L concentrations. |

Persistence in Water Bodies

This compound is recognized for its high persistence in the aquatic environment. researchgate.net Studies on its degradation have shown that it is more resistant to breakdown than other related metabolites. For instance, its photodegradation kinetics are significantly slower, with a reported half-life of 24 hours under simulated solar irradiation, compared to much faster degradation for other metabolites. researchgate.net

Despite its general persistence, some degradation does occur. It is considered a persistent compound in waterways, and its removal in conventional WWTPs is often low. researchgate.net However, advanced water treatment processes, such as managed aquifer recharge (MAR), have shown potential for its removal. In these systems, good removal (76%) was observed under anoxic (oxygen-deficient) conditions, with efficiency increasing to over 96% in systems employing intermediate aeration. mdpi.com

Photodegradation Studies

Photodegradation is a significant process that influences the fate of chemical compounds in the aquatic environment. Studies on this compound (4-FAA) have evaluated its behavior under simulated solar irradiation to determine its persistence and transformation pathways.

The photochemical behavior of this compound has been assessed under simulated solar light. nih.gov In contrast to other metabolites of the drug dipyrone (B125322), such as 4-methylaminoantipyrine (4-MAA), 4-FAA exhibits significantly slower photodegradation kinetics. nih.govresearchgate.net Research has determined that 4-FAA is relatively resistant to the photodegradation process. researchgate.net

The degradation half-life (t₁/₂) for 4-FAA was found to be 24 hours. nih.govardc.edu.au This indicates a higher persistence in the environment when exposed to sunlight compared to other related compounds. nih.gov Studies have shown that the presence of natural photosensitizers like dissolved organic matter and nitrate (B79036) ions does not significantly affect its degradation rate. nih.govardc.edu.au

Table 1: Photodegradation Kinetics of Dipyrone Metabolites

| Compound | Half-life (t₁/₂) in hours |

|---|---|

| This compound (4-FAA) | 24 nih.govardc.edu.au |

| 4-Methylaminoantipyrine (4-MAA) | 0.12 - 0.58 |

| 4-Acetylaminoantipyrine (4-AAA) | 28 |

Data sourced from studies under simulated solar irradiation. nih.govardc.edu.au

The identification of compounds formed during the photodegradation of 4-FAA is crucial for a complete environmental assessment. Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS), have been employed to identify these transformation products. nih.govresearchgate.net

While a detailed degradation pathway for 4-FAA is less defined than for more rapidly degrading compounds, studies have successfully identified persistent by-products resulting from its photolysis. nih.govardc.edu.au Further research has also demonstrated the potential for this compound to form dimers and trimers upon continuous UV radiation, with the dimers showing notable persistence. researchgate.net

Chlorination and Monochloramination Reaction Kinetics

Water disinfection processes, such as chlorination and monochloramination, can lead to the transformation of organic micropollutants. The reaction kinetics of this compound with chlorine and monochloramine have been investigated to understand its fate during water treatment.

The kinetics were found to be significantly faster with chlorine compared to monochloramine. nih.govresearchgate.net Apparent second-order rate constants were 100 to 66,500 times higher for chlorination. nih.govresearchgate.net In the case of monochloramination, no significant reaction was observed with 4-FAA under the studied conditions. nih.govresearchgate.net The apparent rate constants for the chlorination of 4-FAA were observed to decrease as the pH increased from 5.7 to 8.3. nih.gov

Transformation Pathways and Products

The transformation of this compound during chlorination follows a specific pathway elucidated through liquid chromatography-high resolution mass spectrometry. nih.gov The primary transformation step involves the conversion of 4-FAA into 4-aminoantipyrine (B1666024) (AA). nih.govnih.gov This initial product, AA, then undergoes further transformation, which includes the opening of its pyrazole (B372694) ring and subsequent hydroxylation reactions. nih.gov

Table 2: Transformation of this compound during Chlorination

| Reactant | Disinfectant | Primary Transformation Product | Subsequent Transformation Pathway |

|---|---|---|---|

| This compound (4-FAA) | Chlorine | 4-Aminoantipyrine (AA) nih.gov | Pyrazole ring opening, Hydroxylations nih.gov |

| This compound (4-FAA) | Monochloramine | No significant reaction observed nih.govresearchgate.net | Not applicable |

Classification as an Emerging Organic Micropollutant (OMP)

This compound is classified as an emerging organic micropollutant (OMP), also referred to as a contaminant of emerging concern (CEC). interreg-central.eupsa.es This classification stems from its nature as a human metabolite of the widely used analgesic drug dipyrone (metamizole) and its frequent detection in various water systems. interreg-central.eud-nb.info

Emerging organic micropollutants are compounds that are not routinely monitored but have the potential to enter the environment and cause adverse ecological or human health effects. interreg-central.eu 4-FAA fits this definition as it is consistently found in wastewater treatment plant effluents and surface waters, often at concentrations ranging from nanograms to micrograms per liter. interreg-central.eucsic.esnerc.ac.uk Studies have reported that the non-biodegradable metabolites of dipyrone, including this compound, can represent the highest concentration of CECs in municipal wastewater effluents. psa.es Its presence in the aquatic environment is a direct consequence of the excretion of metabolites following human consumption of the parent pharmaceutical compound. uoa.gr

Analytical Methodologies for 4 Formylaminoantipyrine Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and quantification of 4-Formylaminoantipyrine. Both liquid and gas chromatography have been employed, often coupled with highly sensitive detectors to achieve low limits of detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. A notable HPLC method allows for the simultaneous determination of FAA along with other major metabolites of dipyrone (B125322), such as 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (B1666024) (AA), and 4-acetylaminoantipyrine (AAA). In one such method, after sample preparation involving deproteinization and extraction, the separation is achieved on a reversed-phase column with ultraviolet (UV) detection at 265 nm nih.gov. This approach is sensitive enough to detect metabolite concentrations as low as 0.1 µg/mL in plasma nih.gov.

| Parameter | Details | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Analytes | This compound (FAA), 4-Methylaminoantipyrine (MAA), 4-Aminoantipyrine (AA), 4-Acetylaminoantipyrine (AAA) | nih.gov |

| Sample Matrix | Plasma, Urine | nih.gov |

| Detection | UV at 265 nm | nih.gov |

| Limit of Detection (Plasma) | 0.1 µg/mL | nih.gov |

| Limit of Detection (Urine) | 2 µg/mL | nih.gov |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the quantification of this compound. This technique is particularly valuable for analyzing complex biological matrices such as plasma, cerebrospinal fluid, and hypothalamus samples. A validated LC-MS/MS method for the simultaneous determination of dipyrone metabolites involves liquid-liquid extraction (LLE) for sample clean-up prior to analysis nih.gov. The chromatographic separation is often performed on a C8 column with a gradient elution. Quantification is achieved using multiple reaction monitoring (MRM) in the positive ionization mode nih.gov. Another method developed for analyzing residues in milk and muscle tissues uses an Inertsil ODS-3 column with an ammonium formate-acetonitrile mobile phase and positive-ion electrospray ionization rug.nl. This method demonstrated good linearity and achieved a method detection limit of less than 0.02 μg/g for FAA rug.nl.

| Parameter | Study 1 | Study 2 |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography/Mass Spectrometry (LC/MS) |

| Sample Matrix | Plasma, Cerebrospinal Fluid, Hypothalamus | Milk, Bovine Muscle, Porcine Muscle |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | Methanol Extraction and Hexane Defatting |

| Chromatographic Column | C8 | Inertsil ODS-3 |

| Ionization Mode | Positive Ionization | Positive-Ion Electrospray |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Not Specified |

| Linearity | r > 0.99 for all metabolites | 0.02 - 0.20 µg/g for FAA, AA, MAA |

| Method Detection Limit (FAA) | Not Specified | < 0.02 µg/g |

| Reference | nih.gov | rug.nl |

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a powerful tool for the comprehensive analysis of metabolites. While specific validated methods for the absolute quantification of this compound using UHPLC-HRMS are not extensively detailed in the reviewed literature, the technique is widely applied for metabolite profiling and screening of a vast array of compounds in various biological matrices thermofisher.comnih.govnih.gov. The high resolution and mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) analyzers, are instrumental in identifying and confirming the presence of metabolites in complex samples, reducing the likelihood of false positives that can occur with lower resolution tandem mass spectrometry mdpi.com. The general workflow for such analyses involves rapid separation on a UHPLC system followed by detection with an HRMS instrument, allowing for both targeted quantification and untargeted screening of metabolites thermofisher.comnih.govnih.gov.

Micellar Liquid Chromatography (MLC) presents a greener and often more cost-effective alternative to conventional reversed-phase HPLC. A rapid solid-phase extraction (SPE) procedure coupled with MLC has been developed for the quantitative isolation and analysis of this compound and other dipyrone metabolites from human plasma. This method utilizes a mobile phase containing sodium dodecyl sulfate (SDS) and pentanol, with UV detection at 262 nm. The metabolites can be well-resolved in under five minutes on an octadecyl silica-bonded stationary phase. This MLC method has demonstrated high recovery rates and low limits of detection for FAA.

| Parameter | Details | Reference |

| Technique | Micellar Liquid Chromatography (MLC) | ResearchGate |

| Sample Matrix | Human Plasma | ResearchGate |

| Sample Preparation | Solid-Phase Extraction (SPE) | ResearchGate |

| Mobile Phase | 0.1 mol/L Sodium Dodecyl Sulfate (SDS) with 2.5% Pentanol | ResearchGate |

| Stationary Phase | Octadecyl silica-bonded | ResearchGate |

| Detection | UV at 262 nm | ResearchGate |

| Run Time | < 5 minutes | ResearchGate |

| Recovery (FAA) | 93% to 100% | ResearchGate |

| Limit of Detection (FAA) | 10.5 ng/mL | ResearchGate |

Gas Chromatography (GC)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of a wide range of analytes. However, its application to this compound is hampered by the same thermal stability issues encountered with GC-FID. Studies have shown that dipyrone decomposes during GC-MS analysis, yielding compounds such as aminopyrine (B3395922) and 4-methylaminoantipyrine thermofisher.commdpi.com. This thermal degradation complicates the accurate quantification of the original metabolites present in the sample. While GC-MS is a standard technique in forensic drug analysis, the instability of dipyrone and its metabolites under typical GC conditions makes it a less suitable method for their direct analysis without derivatization thermofisher.commdpi.com. The available literature primarily points to the challenges of using GC-MS for these compounds rather than presenting validated quantitative methods for this compound.

Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. For this compound, several extraction techniques have been successfully employed.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. The methodology is based on the partitioning of a compound between a solid sorbent phase and the liquid sample matrix. For the analysis of this compound and related metabolites, reversed-phase SPE is commonly utilized.

A typical procedure involves using a disposable cartridge packed with C18-bonded porous silica. nih.govrsc.org The process generally follows these steps:

Conditioning: The sorbent is first conditioned, typically with methanol followed by purified water, to activate the functional groups.

Sample Loading: The sample (e.g., human plasma, aqueous phase of sewage sludge) is passed through the cartridge. nih.govnih.gov 4-FAA and other analytes are adsorbed onto the solid phase.

Washing: The cartridge is washed with a solvent, like water, to remove co-extracted impurities and interferences while the analyte of interest remains bound to the sorbent.

Elution: A strong organic solvent, such as methanol, is used to disrupt the interaction between 4-FAA and the sorbent, eluting the analyte from the cartridge. nih.govrsc.org The resulting eluent, containing the concentrated and purified analyte, is often evaporated and reconstituted in a mobile phase suitable for chromatographic analysis. nih.govrsc.org

This technique is effective for cleaning up complex samples like the aqueous phase of sewage sludge and human plasma prior to analysis by liquid chromatography. nih.govnih.gov

Online SPE automates the extraction process by integrating it directly with the analytical instrument, such as a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This approach offers advantages in terms of reduced sample handling, lower solvent consumption, and improved reproducibility. An online SPE solution coupled with a triple quadrupole LC/MS has been successfully applied to the analysis of various pharmaceutical compounds, including this compound, in environmental water samples. perlan.com.pl While some methods use single-sorbent cartridges, more advanced applications may employ mixed-mode SPE, which utilizes sorbents with both reversed-phase and ion-exchange properties to provide enhanced selectivity for a wider range of compounds. nih.gov This is particularly useful for analyzing diverse emerging contaminants in complex matrices.

For solid samples, such as the solid phase of sewage sludge, Ultrasonic Extraction (USE), also known as ultrasonication or sonication, is an effective sample preparation technique. nih.gov USE employs high-frequency sound waves to create cavitation bubbles in the extraction solvent. mdpi.com The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing the mass transfer of the target analyte from the solid material into the solvent. mdpi.com

In the context of 4-FAA analysis, USE has been applied to extract the compound from the solid phase of sewage sludge. nih.gov The procedure typically involves mixing the solid sample with a suitable extraction solvent and subjecting the mixture to ultrasonic waves for a specific duration before further cleanup and analysis by LC-MS/MS. nih.gov

Method Validation and Performance Parameters

To ensure that an analytical method is suitable for its intended purpose, it must be validated by assessing key performance parameters. These parameters demonstrate the method's reliability, accuracy, and sensitivity.

Recovery is a measure of the efficiency of an analytical method, indicating the percentage of the analyte that is successfully extracted from the sample matrix and detected by the instrument. Acceptable mean recoveries for environmental water analysis are often considered to be within the 70% to 120% range. perlan.com.pl For this compound, various studies have reported high recovery rates across different matrices and extraction techniques.

An SPE method developed for human plasma demonstrated recoveries for 4-FAA ranging from 93% to 100%. nih.govrsc.org Similarly, an online SPE method for environmental waters reported recoveries for a suite of pharmaceuticals, including 4-FAA, to be in the 90% to 105% range. perlan.com.pl A validated method for analyzing emerging contaminants in sewage sludge reported satisfactory recoveries, generally between 70% and 120%. nih.gov

| Parameter | Matrix | Extraction Method | Reported Recovery (%) |

| This compound | Human Plasma | SPE | 93 - 100 nih.govrsc.org |

| This compound | Environmental Waters | Online SPE | 90 - 105 perlan.com.pl |

| This compound | Sewage Sludge | SPE / USE | 70 - 120 nih.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.infonih.gov These parameters define the sensitivity of an analytical method.

For this compound, sensitive methods have been developed that allow for its detection at very low concentrations. An SPE and micellar liquid chromatography method determined the LOD for 4-FAA in human plasma to be 10.5 ng/mL. nih.govrsc.org In environmental analysis, a method using SPE and USE for sewage sludge achieved an LOQ below 0.1 µg/L (or 100 ng/L) in the aqueous phase and below 50 µg/kg in the solid phase for most of the targeted analytes, which included 4-FAA. nih.gov

| Compound | Matrix | Parameter | Value |

| This compound | Human Plasma | LOD | 10.5 ng/mL nih.govrsc.org |

| This compound | Sewage Sludge (Aqueous Phase) | LOQ | < 0.1 µg/L nih.gov |

| This compound | Sewage Sludge (Solid Phase) | LOQ | < 50 µg/kg nih.gov |

Reproducibility and Precision

The reliability of an analytical method is fundamentally determined by its reproducibility and precision. Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Validation studies for methods quantifying metamizole (B1201355) metabolites, including this compound, consistently demonstrate high precision. For instance, in the analysis of human plasma, methods have been developed with intra-day and inter-day precision values (CVs) well within acceptable limits. One such method reported intra-day CVs ranging from 1.3% to 8.4% and inter-day CVs from 1.5% to 8.4% for the four main metamizole metabolites. Another study focusing on these metabolites in rat plasma, cerebrospinal fluid, and hypothalamus samples found that both intra- and inter-day precision and accuracy values were below 15%.

These stringent precision criteria ensure that the analytical methods are robust and can produce consistent results over time and across different analytical runs, which is a prerequisite for reliable pharmacokinetic analysis and regulatory monitoring.

Application in Various Matrices

The versatility of analytical methods allows for the quantification of this compound in a wide array of complex sample types. The choice of sample preparation and analytical technique is highly dependent on the nature of the matrix and the required sensitivity.

Aqueous Samples (Groundwater, Surface Water, Wastewater)

Pharmaceuticals and their metabolites are considered emerging environmental pollutants. Their presence in aquatic environments is a growing concern due to continuous input from sources like wastewater treatment plant effluents. This compound has been identified as a persistent metabolite in aquatic systems.

Analytical approaches for aqueous samples typically involve a pre-concentration step, such as solid-phase extraction (SPE), to isolate and enrich the analytes from the large sample volumes. This is followed by analysis using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). One study noted that this compound was the most persistent among the measured metamizole metabolites in water samples. The detection and quantification of such compounds in environmental waters are critical for assessing their environmental fate and potential ecological impact.

Human Plasma and Urine

The quantification of this compound in human plasma and urine is essential for understanding the pharmacokinetics of its parent drug, metamizole. Numerous validated methods exist for this purpose, predominantly utilizing HPLC with UV or MS/MS detection.

Sample preparation for plasma often involves protein precipitation or liquid-liquid extraction (LLE) to remove interferences. For urine samples, a dilution step followed by extraction is common. For example, a method for determining metamizole metabolites in plasma and urine involved alkalizing the sample, extracting with chloroform, and then analyzing via HPLC-UV at 265 nm. The limit of quantification for this compound in serum was reported to be 0.12 µg/mL and 1.0 µg/mL in urine. More advanced LC-MS/MS methods offer even greater sensitivity and specificity, allowing for the detection of lower concentrations.

Sewage Sludge (Liquid and Solid Phases)

Sewage sludge, a byproduct of wastewater treatment, can act as a sink for various organic pollutants, including pharmaceutical metabolites. The analysis of compounds like this compound in sludge is challenging due to the complexity of the matrix, which contains high levels of organic matter and potential interferences.

Analytical methods for sludge typically require rigorous extraction techniques to release the analyte from both the liquid and solid phases. This may involve pressurized liquid extraction or ultrasonic-assisted extraction, followed by a multi-step cleanup process using solid-phase extraction. Subsequent analysis by LC-MS/MS is necessary to achieve the required selectivity and sensitivity to detect trace levels of the target compound in such a complex matrix.

Goat Tissues

Monitoring veterinary drug residues in the edible tissues of food-producing animals is vital for consumer safety. Metamizole is used in veterinary medicine, and its metabolites, including this compound, can accumulate in animal tissues.

A reliable and sensitive LC-MS/MS method has been specifically developed and validated for the simultaneous determination of four metamizole metabolites (4-methylaminoantipyrine, 4-aminoantipyrine, this compound, and 4-acetylaminoantipyrine) in goat tissues, including muscle, fat, liver, and kidney. researchgate.net The method involves extraction with an acetonitrile and ammonia solution, followed by purification using an Oasis MAX solid-phase extraction cartridge. researchgate.net The analysis is performed using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry. researchgate.net This method achieved low limits of quantification (LOQ) for this compound, ranging from 0.4 µg/kg to 6 µg/kg across the different tissue types, demonstrating its suitability for residue monitoring. researchgate.net

Synthetic Routes and Chemical Transformations of 4 Formylaminoantipyrine

Preparation as a Chemical Intermediate

The primary role of 4-formylaminoantipyrine in industrial synthesis is as a precursor molecule. Its production is an integral step in a multi-stage manufacturing process for specific active pharmaceutical ingredients.

The conversion of 4-aminoantipyrine (B1666024) (AA) to this compound (FAA) is achieved through a formylation reaction, which involves the addition of a formyl group (-CHO) to the amino group at the C4 position of the pyrazolone (B3327878) ring.

One documented laboratory-scale method for this transformation involves reacting 4-aminoantipyrine with formic acid in the presence of a catalyst such as zinc oxide. Another common and practical approach for the N-formylation of amines, which is applicable here, is the use of aqueous formic acid in a suitable solvent like toluene. The reaction is typically heated under reflux with a Dean-Stark apparatus to remove the water generated during the condensation, driving the reaction to completion and resulting in high yields of the N-formyl product.

Table 1: Reagents in the Formylation of 4-Aminoantipyrine

| Reagent | Role |

|---|---|

| 4-Aminoantipyrine | Starting Material |

| Formic Acid | Formylating Agent |

| Toluene | Solvent (Azeotropic water removal) |

Challenges in Synthesis and Purification

The industrial production of this compound is not without its challenges, particularly concerning the purity of the intermediates, which directly impacts the quality and yield of the final active pharmaceutical ingredient.

A significant challenge in the synthesis of this compound is the presence of colloidal impurities in the precursor solution. These impurities arise during the preceding steps of the synthesis, specifically in the 4-aminoantipyrine hydrolysate which is generated after nitrosation and reduction steps from antipyrine (B355649).

Table 2: Parameters for Colloidal Impurity Removal

| Parameter | Specification |

|---|---|

| Process Step | Before Formylation |

| Impurity Source | 4-Aminoantipyrine Hydrolysate |

| Method | Solvent Extraction |

| Preferred Solvent | Chloroform |

| Hydrolysate:Solvent Ratio | 1:(0.3-1) |

Chemical Transformations and Degradation Products

Like many complex organic molecules, this compound and its parent compounds are susceptible to degradation under various conditions, including exposure to electromagnetic radiation.

The specific photodegradation pathway of this compound leading to the formation of trimers and dimers upon exposure to UV radiation is not extensively documented in scientific literature. However, studies on the degradation of its precursor, 4-aminoantipyrine (4-AAP), have identified dimerization as a possible transformation route under certain oxidative conditions. For instance, the electro-oxidation of 4-AAP can lead to the formation of a dimer product researchgate.net. This occurs via the oxidation of the primary amino group to form a radical cation, which can then couple with a parent molecule researchgate.net. While this is not a UV-induced process, it demonstrates the potential for dimerization in the 4-aminoantipyrine molecular framework. General studies on the photodegradation of antipyrine and related pyrazolone derivatives under UV light confirm their susceptibility to decomposition, typically following pseudo-first-order kinetics, but the specific identification of oligomeric products like dimers and trimers for this compound remains an area requiring further research researchgate.netnih.govmontclair.edu.

Ring Opening and Oxidation Mechanisms

The structural integrity of the pyrazolone ring in this compound (FAA) can be compromised through oxidative processes, leading to ring opening and the formation of various degradation products. A key process in this transformation is ozonation, which has been studied in the context of water treatment and the environmental fate of pharmaceutical metabolites.

Ozonation of FAA primarily targets the carbon-carbon double bond within the pyrazolone ring, a common reaction for ozone with unsaturated organic compounds. This interaction leads to the cleavage of the ring and the generation of a series of smaller, oxidized molecules. High-resolution mass spectrometry has been instrumental in identifying the degradation products formed during this process.

A proposed general mechanism for the ozonation of the pyrazolone ring involves the initial electrophilic attack of ozone on the C=C double bond, forming a primary ozonide. This unstable intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The secondary ozonide can then undergo further reactions, including hydrolysis, to yield a variety of ring-opened products. The specific nature of these products depends on the substituents on the pyrazolone ring.

In the case of this compound and other phenazone-type compounds, this oxidative cleavage results in the formation of several degradation products. One notable and common product identified is 1-acetyl-1-methyl-2-phenylhydrazide (AMPH), indicating the breakdown of the pyrazolone core. kuleuven.be The formation of AMPH and other related compounds underscores the susceptibility of the pyrazolone ring to oxidative cleavage.

The transformation pathways of phenazone ozonation are complex and can include electrophilic addition and substitution, pyrazole (B372694) ring opening, hydroxylation, and dephenylization. researchgate.net While the primary attack is on the pyrazolone ring, modifications to the substituent groups can also occur.

The following tables summarize the key degradation products identified from the ozonation of phenazone-type compounds, including those relevant to the degradation of this compound, and a proposed simplified reaction pathway for the initial ring opening.

Table 1: Key Degradation Products from the Ozonation of Phenazone-Type Pharmaceuticals

| Product Name | Molecular Formula | Key Structural Features |

| 1-acetyl-1-methyl-2-phenylhydrazide (AMPH) | C9H12N2O | Ring-opened structure, contains acetyl and methylhydrazide moieties. |

| Aniline | C6H7N | Aromatic amine resulting from cleavage of the phenyl group from the pyrazolone nitrogen. |

| Glyoxal | C2H2O2 | A small dicarbonyl compound formed from the fragmentation of the pyrazolone ring. |

| Formate | CHO2- | The simplest carboxylate anion, indicating extensive oxidation. |

| Hydroxylated derivatives | Various | Addition of one or more hydroxyl groups to the aromatic ring or other parts of the molecule. |

Table 2: Proposed Initial Steps in the Ozonation and Ring Opening of the Pyrazolone Ring

| Step | Reactants | Intermediates/Products | Description |

| 1 | This compound + Ozone (O3) | Primary Ozonide | Electrophilic attack of ozone on the C4=C5 double bond of the pyrazolone ring. |

| 2 | Primary Ozonide | Secondary Ozonide (1,2,4-trioxolane) | Rearrangement of the unstable primary ozonide. |

| 3 | Secondary Ozonide + Water (H2O) | Ring-opened carbonyl compounds | Hydrolysis of the secondary ozonide leading to the cleavage of the pyrazolone ring. |

| 4 | Ring-opened intermediates | Further oxidation products (e.g., AMPH, smaller organic acids) | Subsequent oxidation and fragmentation of the initial ring-opened products. |

It is important to note that the complete elucidation of all reaction pathways and intermediates is an ongoing area of research. The complexity of the reaction mixture and the transient nature of some intermediates make a comprehensive analysis challenging. However, the identification of key degradation products provides valuable insight into the fundamental mechanisms of ring opening and oxidation of this compound.

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or other properties. These models are instrumental in predicting the behavior of new or untested chemicals based on the properties of known compounds.

The prediction of toxicity for degradation products is a critical aspect of chemical safety assessment. QSAR modeling serves as an effective in silico alternative to costly and time-consuming animal testing for evaluating the potential toxicity of molecules. mdpi.commdpi.com These models can predict various toxicological endpoints, including acute toxicity (e.g., LD50), by correlating molecular descriptors with known toxicity data. nih.gov

While specific QSAR models predicting the toxicity of degradation products of 4-Formylaminoantipyrine are not detailed in the available literature, the methodology is widely applied. For instance, QSAR has been used to assess the toxicity of metabolites and degradation products of various nitroaromatic compounds and pharmaceuticals. nih.govnih.gov this compound is a known metabolite of the drug Aminopyrine (B3395922). researchgate.net The general QSAR approach involves calculating a set of molecular descriptors (e.g., hydrophobicity, electronic properties) for the degradation products and using a statistically derived model to predict their potential for adverse effects. mdpi.com This allows for the ranking and estimation of toxicity for compounds where little to no experimental data exists, aiding in risk assessment. nih.gov

QSAR studies are extensively used to establish a relationship between the molecular structure of organic compounds and their efficacy as corrosion inhibitors. mdpi.com For derivatives of 4-aminoantipyrine (B1666024), which are structurally similar to this compound, QSAR models have successfully correlated quantum chemical descriptors with their corrosion inhibition performance on mild steel in acidic environments. nih.govresearchgate.netj-cst.org

The inhibitory action of these compounds is typically linked to their ability to adsorb onto the metal surface, a process governed by their electronic properties. mdpi.com Quantum chemical parameters derived from Density Functional Theory (DFT) are commonly employed as descriptors in these QSAR models. nih.govmdpi.com

Key quantum chemical descriptors and their correlation with corrosion inhibition efficiency are summarized below:

| Descriptor | Symbol | Correlation with Inhibition Efficiency | Rationale |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher EHOMO value generally leads to higher efficiency. mdpi.comphyschemres.org | Indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. nih.gov |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower ELUMO value generally leads to higher efficiency. mdpi.comphyschemres.org | Indicates a greater ability of the molecule to accept electrons from the metal surface, facilitating back-donation and stronger bonding. mdpi.com |

| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap suggests higher reactivity and thus better inhibition efficiency. physchemres.org | A low energy gap facilitates electron transfer between the inhibitor and the metal, indicating higher reactivity of the molecule. |

| Dipole Moment | µ | No single trend; depends on the system. However, it influences the adsorption process. mdpi.comphyschemres.org | A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface. |

| Electronegativity | χ | Influences the ability of the inhibitor to interact with the metal surface. mdpi.com | A measure of the power of an atom or molecule to attract electrons towards itself. |

| Global Hardness | η | Lower hardness (higher softness) is associated with higher inhibition efficiency. physchemres.orgnih.gov | Soft molecules are more reactive and can more readily interact with the metal surface. |

These studies demonstrate that parameters like a high EHOMO value and a low ELUMO value are favorable for effective corrosion inhibition, as they promote the adsorption of the inhibitor onto the metal surface. nih.gov By quantifying these relationships, QSAR models provide a predictive framework for designing more effective corrosion inhibitors based on the 4-aminoantipyrine scaffold. mdpi.comnih.gov

Computational Modeling

Computational modeling, including molecular dynamics and docking simulations, provides a dynamic and interactive view of molecular systems, offering deeper insights than static models alone.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of a ligand-protein complex, assessing its stability and characterizing the interactions that hold it together. frontiersin.orgmdpi.com The stability of such complexes can be evaluated by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation. mdpi.com

While specific MD simulation studies for this compound were not found, this approach has been applied to understand the complexes of related molecules. MD simulations provide atomic-level insight into how a drug molecule interacts with its biological target, such as an enzyme or receptor. nih.gov For example, simulations can reveal the role of water molecules at the interface, conformational changes in the protein upon binding, and the persistence of key interactions like hydrogen bonds over time. frontiersin.orgmdpi.com This detailed dynamical information is crucial for rational drug design and for understanding the mechanisms of action of bioactive compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is widely used to understand the binding modes of potential drugs and to screen virtual libraries for new bioactive compounds. chemsociety.org.ng

For compounds related to this compound, particularly 4-aminoantipyrine (4-AAP) and its Schiff base derivatives, docking studies have been performed to elucidate their interactions with various biological targets. researchgate.netnih.gov These studies help to rationalize the observed biological activities, such as anti-inflammatory and antimicrobial effects. researchgate.nettandfonline.com

Key findings from docking studies of related antipyrine (B355649) compounds include:

Target Enzymes: Docking simulations have successfully predicted the binding of antipyrine and aminopyrine derivatives to the active sites of enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), human carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). dergipark.org.trresearchgate.netresearchgate.net

Binding Interactions: These simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the enzyme's active site. researchgate.net For example, docking studies of 4-aminoantipyrine analogs with COX enzymes have helped to explain their anti-inflammatory activity. researchgate.net

Toxicity Mechanisms: Docking has also been used to explore potential mechanisms of toxicity. A study on 4-aminoantipyrine showed that it binds within the central cavity of the antioxidant enzyme catalase, suggesting a molecular mechanism for its potential toxicity through the inhibition of this protective enzyme. rsc.org

Antimicrobial Targets: Schiff bases derived from 4-aminoantipyrine have been docked into antifungal protein targets (e.g., PDB ID: 7BR0), with the predicted binding affinities correlating well with experimental antifungal activity. chemsociety.org.ng

The table below summarizes representative docking studies performed on compounds structurally related to this compound.

| Compound Type | Protein Target(s) | Key Findings |

| Aminopyrine | Carbonic Anhydrase II (hCA II), Butyrylcholinesterase (BuChE) | Showed good binding affinity, with the tertiary amine group potentially enhancing inhibitory ability. dergipark.org.tr |

| 4-Aminoantipyrine (4-AAP) | Catalase (CAT) | Bound into the central cavity of the enzyme, suggesting a potential mechanism for inducing changes in enzyme structure and function. rsc.org |

| 4-Aminoantipyrine Analogs | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Demonstrated good binding interactions within the active sites, supporting their observed in vitro anti-inflammatory activity. researchgate.net |

| Antipyrine/Pyrazolone (B3327878) Derivatives | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Docking results confirmed the structure-activity relationship observed in anti-inflammatory assays. researchgate.netnih.gov |

| Schiff Base of 4-Aminoantipyrine | Antifungal Protein (PDB: 7BR0) | The ligand exhibited a strong binding affinity for the protein target, consistent with its experimental antifungal activity. chemsociety.org.ng |

These computational studies are invaluable for building structure-activity relationships and guiding the design of new, more potent, and selective derivatives based on the antipyrine scaffold.

Emerging Research Areas and Future Directions for 4 Formylaminoantipyrine

Environmental Impact and Remediation Strategies

The widespread use of pyrazolone (B3327878) drugs has led to the introduction of their metabolites into aquatic environments, raising concerns about their potential ecological impact. 4-Formylaminoantipyrine, being a metabolite of these drugs, has been detected in environmental water samples, indicating its persistence and mobility. zenodo.org The metabolites of drugs like metamizole (B1201355) are known to be non-biodegradable and resistant to conventional wastewater treatment processes. sciepub.com This resistance necessitates a deeper investigation into their environmental fate and the development of effective remediation strategies.

Future research is crucial to fully understand the ecotoxicological profile of 4-FAA. Key areas of investigation should include its potential for bioaccumulation in aquatic organisms and its chronic toxicity effects on different trophic levels. While direct data on 4-FAA is limited, the broader class of pyrazolone pharmaceuticals is receiving attention for its environmental presence. researchgate.net

Advanced oxidation processes (AOPs) are being explored as a promising method for the removal of persistent pharmaceutical compounds from wastewater. researchgate.net These technologies could potentially be applied to degrade 4-FAA. Furthermore, research into the biodegradation of pyrazolones using specific microbial communities or strains is an emerging field that may offer more sustainable remediation solutions. researchgate.net Elucidating the specific biodegradation pathways for 4-FAA will be a critical step in developing targeted and efficient bioremediation techniques.

Table 1: Environmental Presence and Potential Remediation for Pyrazolone Metabolites

| Aspect | Current Understanding for Pyrazolone Metabolites | Future Research Directions for this compound |

|---|---|---|

| Environmental Occurrence | Detected in wastewater and surface waters. zenodo.orgsciepub.com | Quantitative analysis of 4-FAA concentrations in various environmental matrices (water, sediment, biota). |

| Ecotoxicity | Data is limited, but concerns exist due to the persistence of the pyrazolone structure. | Assessment of acute and chronic toxicity to representative aquatic organisms (algae, daphnids, fish). |

| Biodegradation | Generally considered non-biodegradable in conventional wastewater treatment. sciepub.com | Identification of microbial strains and enzymatic pathways capable of degrading 4-FAA. |

| Remediation Technologies | Advanced Oxidation Processes (AOPs) and specialized biodegradation are under investigation for parent compounds. researchgate.net | Evaluation of the efficacy of AOPs and bioremediation for the specific removal of 4-FAA from water. |

Advanced Analytical Method Development

The accurate detection and quantification of this compound in various matrices, including environmental and biological samples, are fundamental to understanding its prevalence, fate, and effects. The development of sensitive and selective analytical methods is a key area of ongoing research. Current methodologies predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity for identifying and quantifying drug metabolites.

Researchers are continuously working to improve these methods by optimizing sample preparation techniques, such as solid-phase extraction (SPE), to enhance recovery and minimize matrix effects. Furthermore, the development of ultra-high-performance liquid chromatography (UPLC) methods can offer faster analysis times and improved resolution.

Another promising avenue is the development of immunoassays, such as lateral flow immunoassays (LFIA), for the rapid and simultaneous screening of multiple dipyrone (B125322) metabolites, including 4-FAA, in samples like milk. researchgate.net These methods provide a cost-effective and user-friendly tool for preliminary screening before confirmation with more sophisticated techniques.

Table 2: Advanced Analytical Methods for this compound Detection

| Method | Principle | Application | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Quantification in biological fluids (plasma, urine) and environmental samples. | High sensitivity, high selectivity, structural confirmation. |

| UPLC-MS/MS | Utilizes smaller particle size columns for faster and more efficient separation. | Rapid analysis of multiple metabolites in complex matrices. | Increased speed, improved resolution, higher throughput. |

| Immunoassay (LFIA) | Based on antigen-antibody recognition. | Rapid screening of samples for the presence of pyrazolone metabolites. researchgate.net | Fast, cost-effective, portable, suitable for on-site testing. researchgate.net |

Detailed Mechanistic Studies of Biological Interactions

Understanding the biological interactions of this compound at a molecular level is crucial for elucidating its potential pharmacological or toxicological effects. As a metabolite of aminopyrine (B3395922) and metamizole, its formation is a key step in the biotransformation of these drugs. mdpi.com Research has shown that the formation of 4-FAA from its precursor, 4-methylaminoantipyrine (4-MAA), occurs in the liver through oxidation. researchgate.net This metabolic step is part of a broader pathway involving enzymes such as the cytochrome P450 (CYP) system. researchgate.net

While some studies have classified 4-FAA as an "inactive" metabolite, the biological activity of drug metabolites can be complex and context-dependent. researchgate.net Future research should focus on detailed mechanistic studies to investigate the potential for 4-FAA to interact with various biological targets. This includes assessing its binding affinity to proteins, enzymes, and receptors that are known to be affected by other pyrazolone compounds. For instance, the parent compounds are known to inhibit cyclooxygenase (COX) enzymes, and while 4-FAA is considered less active in this regard, a thorough investigation of its potential for weak or selective interactions is warranted.

Investigation of Long-Term Effects and Chronic Exposure

The long-term effects of chronic, low-level exposure to this compound, both from a therapeutic and environmental perspective, are largely unknown. Most toxicological studies have focused on the parent drugs or the primary active metabolites. Given the persistence of pyrazolone metabolites in the environment, understanding the consequences of sustained exposure to compounds like 4-FAA is a critical area for future research.

Chronic toxicity studies are needed to assess the potential for 4-FAA to cause adverse effects on various organ systems following prolonged exposure. This is particularly important for aquatic organisms that may be continuously exposed to this metabolite in contaminated waters. In the context of human health, while 4-FAA is a metabolite of therapeutic agents, the implications of its long-term presence in individuals with altered metabolic capacities, such as those with liver disease, have not been thoroughly investigated. mdpi.com

Future research should employ animal models to study the effects of chronic exposure to environmentally relevant concentrations of 4-FAA. Such studies should assess a wide range of endpoints, including reproductive and developmental effects, as well as potential for endocrine disruption. These investigations will be crucial for establishing safe exposure limits and for conducting comprehensive environmental risk assessments.

Comparative Studies with Other Pyrazolone Metabolites

This compound is one of several key metabolites in the biotransformation of drugs like metamizole and aminopyrine. To fully appreciate its significance, it is essential to conduct comparative studies that evaluate its properties alongside other major metabolites, such as 4-methylaminoantipyrine (4-MAA), 4-aminoantipyrine (B1666024) (4-AA), and 4-acetylaminoantipyrine (4-AAA). researchgate.net

These comparative studies should encompass a range of parameters, including metabolic stability, protein binding, and cytotoxic potential. For instance, studies on liver cell lines have shown that 4-MAA and 4-AA exhibit greater cytotoxic effects than the parent drug metamizole, while 4-FAA is considered an inactive metabolite in this context. researchgate.net However, a more detailed comparison of the pro-apoptotic potential and other toxicological endpoints across a wider range of concentrations is needed.

Table 3: Comparative Profile of Major Metamizole Metabolites

| Metabolite | Abbreviation | Formation Pathway | Reported Biological Activity/Toxicity |

|---|---|---|---|

| 4-Methylaminoantipyrine | 4-MAA | Hydrolysis of metamizole | Primary active metabolite, potent COX inhibitor, shows cytotoxicity at high concentrations. researchgate.net |

| 4-Aminoantipyrine | 4-AA | Demethylation of 4-MAA | Active metabolite with a longer half-life but lower analgesic effect than 4-MAA, shows cytotoxicity at high concentrations. researchgate.net |

| This compound | 4-FAA | Oxidation of 4-MAA | Generally considered an inactive metabolite. researchgate.net |

| 4-Acetylaminoantipyrine | 4-AAA | Acetylation of 4-AA | Considered an inactive metabolite. researchgate.net |

常见问题

Q. How is 4-Formylaminoantipyrine (4-FAA) identified in biological and environmental samples?

Methodological Answer: 4-FAA is identified using gas chromatography-mass spectrometry (GC-MS) for urinary metabolites and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for environmental waters . For human studies, mass fragmentography is recommended to resolve co-eluting metabolites (e.g., 4-acetylaminoantipyrine) . In environmental matrices, suspect screening with a database of ~900 compounds (including pharmaceuticals and metabolites) improves detection specificity .

Key Data:

| Matrix | Method | LOD | Key Fragments | Reference |

|---|---|---|---|---|

| Urine | GC-MS | 10 ng/mL | m/z 231 (M⁺) | |

| Water | LC-HRMS | 1 ng/L | m/z 231.2505 (C₁₁H₁₂N₂O₃) |

Q. What are the primary metabolic pathways leading to 4-FAA formation?

Methodological Answer: 4-FAA is a secondary metabolite of metamizole (dipyrone) via non-enzymatic oxidation of 4-methylaminoantipyrine (4-MAA) under aerobic conditions . Its formation is pH-dependent, with optimal yields observed at neutral pH (7.0–7.5) . Confirmatory studies should use isotopically labeled standards (e.g., 4-isopropylaminoantipyrine) to track degradation intermediates .

Q. What analytical standards and protocols are recommended for 4-FAA quantification?

Methodological Answer: Use certified reference standards (>99% purity) dissolved in methanol (100 mg/L stock) . For LC-MS/MS, employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Quantify via external calibration with internal standardization (e.g., 4-isopropylaminoantipyrine) to correct matrix effects .

Recommended Conditions:

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% formic acid in H₂O; B: 0.1% formic acid in ACN |

| Ionization | ESI+ (m/z 231 → 121, 148) |

Q. How prevalent is 4-FAA in environmental waters, and what are its implications?

Methodological Answer: 4-FAA is ubiquitously detected in surface waters (Danube River Basin, groundwater) at concentrations up to 120 ng/L due to incomplete removal in wastewater treatment . For environmental risk assessment, combine targeted LC-MS/MS with suspect screening to differentiate anthropogenic vs. natural sources .

Environmental Data:

| Location | Median Concentration (ng/L) | Removal Efficiency | Reference |

|---|---|---|---|

| Danube River | 68 | <50% (conventional WWTPs) | |

| SMART Systems | <LOQ (100 ng/L) | >96% (oxic conditions) |

Advanced Research Questions

Q. How to address discrepancies in 4-FAA quantification across analytical platforms?

Methodological Answer: Discrepancies arise from ionization suppression (e.g., in ESI+ due to co-eluting organics) and variability in fragmentation patterns. Mitigate by:

- Using isotopically labeled internal standards (e.g., 4-FAA-D₃) .

- Validating methods with spike-recovery tests in representative matrices (urine, sludge, water) .

- Cross-calibrating LC-MS/MS with GC-MS for urinary metabolites .

Case Study:

A 2024 study reported 20% higher 4-FAA levels in LC-HRMS vs. LC-MS/MS due to adduct formation (e.g., [M+Na]⁺). Resolution required post-acquisition data reprocessing with narrow mass windows (±5 ppm) .

Q. What experimental designs are optimal for studying 4-FAA degradation in aquatic systems?

Methodological Answer: Use sequential managed aquifer recharge technology (SMART) under controlled redox conditions:

Anoxic Phase: Monitor 4-FAA persistence (half-life >30 days) .

Oxic Phase: Track degradation via hydroxyl radical-mediated pathways (94% removal in 48 hrs) .

Analytical Endpoints: Measure 4-aminoantipyrine as a terminal metabolite .

Key Parameters:

| Variable | Optimal Range |

|---|---|

| pH | 6.5–7.5 |

| Dissolved Oxygen | >5 mg/L (oxic phase) |

| Temperature | 20–25°C |

Q. What are the challenges in synthesizing stable derivatives of 4-FAA for pharmacological studies?

Methodological Answer: 4-FAA’s formyl group is prone to hydrolysis, complicating derivative synthesis. Strategies include:

- Acylation: React with chloroacetyl chloride in anhydrous DMF to form N-acylated analogs .

- Schiff Base Formation: Condense with p-phenylene diamine under inert atmosphere (yield: 60–75%) .

- Stabilization: Use cryogenic storage (-80°C) with desiccants to prevent degradation .

Synthetic Yield Comparison:

| Reaction Type | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Acylation | DMF | Pyridine | 68 |

| Schiff Base | Ethanol | Glacial AcOH | 72 |

Q. How does 4-FAA’s environmental persistence correlate with its physicochemical properties?

Methodological Answer: 4-FAA’s moderate log Kow (1.2) and high water solubility (8.3 g/L) favor aqueous persistence but limit bioaccumulation . Use quantitative structure-activity relationship (QSAR) models to predict photodegradation rates (e.g., EPI Suite™). Field validation in Danube Basin confirmed half-lives of 15–20 days in sunlit surface waters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。